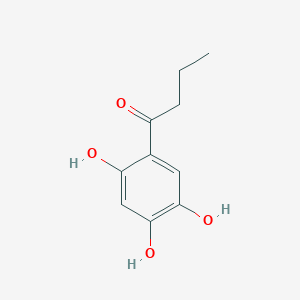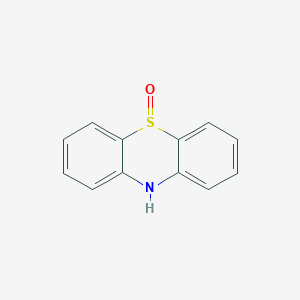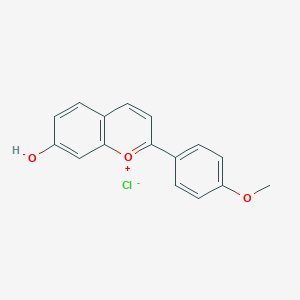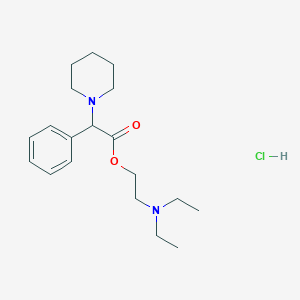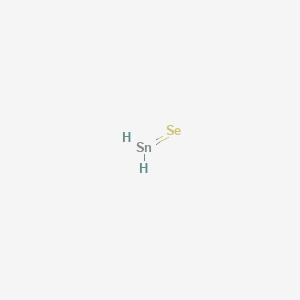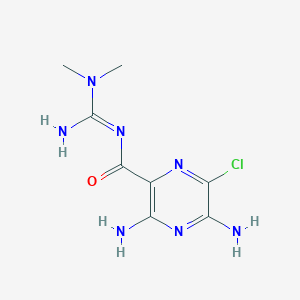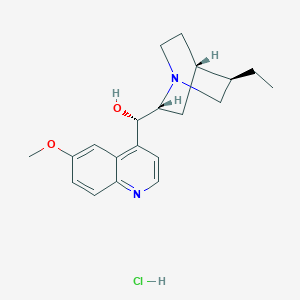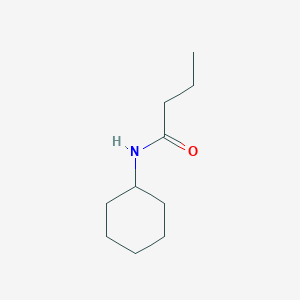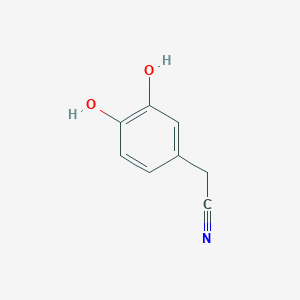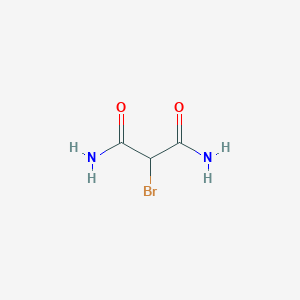
2-Bromopropanediamide
Vue d'ensemble
Description
2-Bromopropanediamide is a chemical compound with the molecular formula C3H5BrN2O2 . It is used in various chemical reactions and has potential applications in different fields.
Synthesis Analysis
The synthesis of 2-Bromopropanediamide involves specific chemical reactions. Detailed experiments and outcomes related to its synthesis can be found in various scientific resources.Molecular Structure Analysis
The molecular structure of 2-Bromopropanediamide is determined by its chemical composition and arrangement of atoms. Detailed molecular structure analysis can be performed using various techniques .Chemical Reactions Analysis
2-Bromopropanediamide participates in various chemical reactions. The nature of these reactions and their outcomes can be studied using different analysis methods .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromopropanediamide, such as its solubility, reactivity, and stability, can be analyzed using various techniques .Applications De Recherche Scientifique
Reproductive Hazards for Electronic Workers : A study by Kim et al. (1996) in the "Scandinavian Journal of Work, Environment & Health" described the reproductive hazards of 2-Bromopropane in Korean electronic workers. The study found that female workers exposed to solvents containing 2-Bromopropane exhibited secondary amenorrhea, and both male and female workers showed reproductive dysfunctions such as azoospermia and oligospermia (Kim et al., 1996).
Reproductive and Developmental Toxicity Report : The "Reproductive Toxicology" journal published an NTP-CERHR Expert Panel Report (2004) on the reproductive and developmental toxicity of 2-Bromopropane. This comprehensive review assessed the adverse effects on reproduction and development in humans and animals, highlighting its use in industry and its potential risks (Boekelheide et al., 2004).
Protection Against 2-Bromopropane Induced Apoptosis in Blastocysts : Chan (2011) in the "International Journal of Molecular Sciences" showed that resveratrol protects against 2-Bromopropane-induced apoptosis in mouse blastocysts and embryonic development disruptions. The study implies that 2-Bromopropane triggers mitochondrion-dependent apoptotic pathways, which can be counteracted by the antioxidant activity of resveratrol (Chan, 2011).
Effects on Mouse Oocytes and Fetal Development : Chan's 2010 research in the "International Journal of Molecular Sciences" detailed the hazardous effects of 2-Bromopropane on the maturation of mouse oocytes, fertilization, and fetal development. The study suggests that 2-Bromopropane induces a caspase-dependent apoptotic process, leading to embryonic impairment (Chan, 2010).
Neuro-Reproductive Toxicities of Bromopropanes : Ichihara (2005) in the "International Archives of Occupational and Environmental Health" discussed the reproductive and hematopoietic disorders caused by 2-Bromopropane and its alternative, 1-Bromopropane, in a Korean electronics factory. The study identified the different target cells affected by these compounds (Ichihara, 2005).
Safety And Hazards
Orientations Futures
The future research directions for 2-Bromopropanediamide could involve developing new synthesis methods, studying its interactions with other compounds, and exploring its potential applications .
Relevant Papers Several papers have been published that provide more detailed information about 2-Bromopropanediamide .
Propriétés
IUPAC Name |
2-bromopropanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBUUJSOUXNTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533619 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromopropanediamide | |
CAS RN |
1186-67-0 | |
| Record name | 2-Bromopropanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30533619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



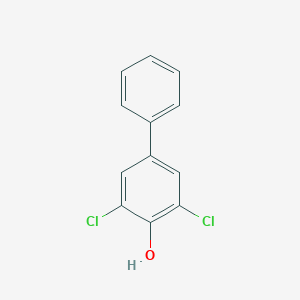
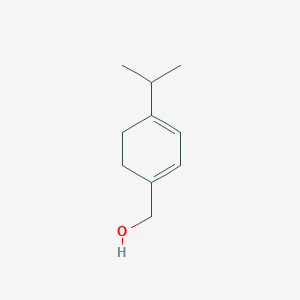
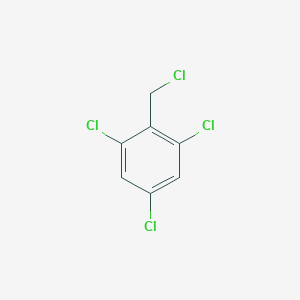
![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)
